molecular formula C28H42N6O6S2 B14792490 1-(Perhydroazepin-1-yl)-3-tosylurea; 1-(Perhydroazepin-1-yl)-3-p-tolylsulphonylurea

1-(Perhydroazepin-1-yl)-3-tosylurea; 1-(Perhydroazepin-1-yl)-3-p-tolylsulphonylurea

Cat. No.: B14792490
M. Wt: 622.8 g/mol
InChI Key: XUWXMXJOPNCYSI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(Perhydroazepin-1-yl)-3-tosylurea typically involves the reaction of perhydroazepine with p-toluenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Perhydroazepine and p-toluenesulfonyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

    Procedure: Perhydroazepine is added to a solution of p-toluenesulfonyl isocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure 1-(Perhydroazepin-1-yl)-3-tosylurea.

Industrial production methods for this compound would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

1-(Perhydroazepin-1-yl)-3-tosylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different substituted urea derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Perhydroazepin-1-yl)-3-tosylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Perhydroazepin-1-yl)-3-tosylurea exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Perhydroazepin-1-yl)-3-tosylurea can be compared with other similar compounds, such as:

    1-(Hexahydro-1H-azepin-1-yl)-3-(2-methoxycarbonyl)phenylurea: Similar in structure but with different substituents, leading to variations in chemical properties and applications.

    Tolazamide: A sulfonylurea compound used as an antidiabetic agent, highlighting the potential therapeutic applications of sulfonylurea derivatives.

The uniqueness of 1-(Perhydroazepin-1-yl)-3-tosylurea lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C28H42N6O6S2

Molecular Weight

622.8 g/mol

IUPAC Name

1-(azepan-1-yl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/2C14H21N3O3S/c2*1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h2*6-9H,2-5,10-11H2,1H3,(H2,15,16,18)

InChI Key

XUWXMXJOPNCYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2.CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2

Origin of Product

United States

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